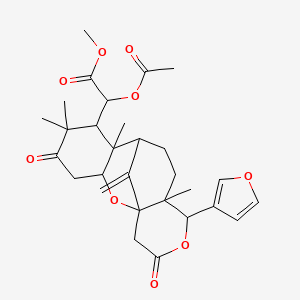
Methyl acetoxyangolensate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アセトキシアンゴレン酸メチルは、高度に酸素化されたトリテルペノイドの一種であるリモノイド化合物です。 この化合物は、センダン科に属するカヤ・セネガレンシス樹の葉や小枝から単離することができます 。リモノイドは、その多様な生物活性で知られており、科学研究において大きな関心を集めています。
準備方法
合成経路と反応条件: アセトキシアンゴレン酸メチルは通常、カヤ・セネガレンシス葉のエキスから調製されます。 特定の調製方法は、研究の方向性とニーズによって異なり、詳細な実験室研究が必要です .
工業的生産方法: 詳細な工業的生産方法は容易に入手できませんが、この化合物は一般的に制御された実験室環境で合成されます。 このプロセスには、植物材料からの化合物の抽出、それに続くNMR分光法や質量分析法などの技術を用いた精製と特性評価が含まれます .
3. 化学反応解析
反応の種類: アセトキシアンゴレン酸メチルは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応は、通常、特定の温度やpHレベルなど、制御された条件下で行われ、所望の結果が得られます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応ではヒドロキシル化誘導体が生成され、還元反応では化合物の脱酸素化形態が生成される可能性があります。
化学反応の分析
Types of Reactions: Methyl acetoxyangolensate undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.
科学的研究の応用
アセトキシアンゴレン酸メチルは、次のような広範囲にわたる科学研究における応用があります。
生物学: 抗がん、抗マラリア、抗菌などの生物活性について研究されています.
医学: 研究では、アセトキシアンゴレン酸メチルが肝保護作用と抗炎症作用を示すことが明らかになっており、薬剤開発の潜在的な候補となっています.
工業: この化合物の独特な特性は、新しい材料や産業用途の開発において価値があります。
作用機序
アセトキシアンゴレン酸メチルの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 アセトキシアンゴレン酸メチルを含むリモノイドは、細胞の抗酸化防御システムを調節し、主要な生物学的プロセスに影響を与えることが知られています 。これらの相互作用は、抗がん作用や肝保護作用などの、化合物の多様な生物活性に貢献しています。
類似化合物:
- 6-ヒドロキシアンゴレン酸メチル
- デアセトキシ-7R-ヒドロキシゲデュニン
- 7-デアセトキシ-7-オキソゲデュニン
比較: アセトキシアンゴレン酸メチルは、その特定の構造的特徴と生物活性のために独特です。 6-ヒドロキシアンゴレン酸メチルやデアセトキシ-7R-ヒドロキシゲデュニンなどの類似化合物も生物活性を示しますが、アセトキシアンゴレン酸メチルの独特な構造により、分子標的との独自の相互作用が可能になり、研究と潜在的な治療用途において貴重な化合物となっています .
類似化合物との比較
- Methyl 6-hydroxyangolensate
- Deacetoxy-7R-hydroxygedunin
- 7-deacetoxy-7-oxogedunin
Comparison: Methyl acetoxyangolensate is unique due to its specific structural features and biological activities. While similar compounds like methyl 6-hydroxyangolensate and deacetoxy-7R-hydroxygedunin also exhibit biological activities, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
methyl 2-acetyloxy-2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3 |
InChIキー |
QSQFOIMEVMOMIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















